Enzastaurin: A Technical Guide to its PKC Beta Selectivity and Potency
Enzastaurin: A Technical Guide to its PKC Beta Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
Enzastaurin (LY317615), a synthetic bisindolylmaleimide, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ), a key enzyme implicated in cellular proliferation, apoptosis, and angiogenesis.[1][2] This technical guide provides an in-depth overview of Enzastaurin's selectivity for PKCβ, its corresponding half-maximal inhibitory concentrations (IC50), the experimental methodologies used for these determinations, and its impact on relevant signaling pathways.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of Enzastaurin against various Protein Kinase C isoforms has been quantified through in vitro cell-free assays. The IC50 values, which represent the concentration of Enzastaurin required to inhibit 50% of the kinase activity, demonstrate its selectivity for the PKCβ isoform.
| Kinase Target | IC50 (nM) | Selectivity vs. PKCβ |
| PKCβ | 6 | 1x |
| PKCα | 39 | 6.5x |
| PKCγ | 83 | 13.8x |
| PKCε | 110 | 18.3x |
| Data sourced from cell-free assays.[3][4][5] |
Enzastaurin demonstrates a 6- to 20-fold greater selectivity for PKCβ compared to other PKC isoforms such as PKCα, PKCγ, and PKCε.[3] In cellular assays, Enzastaurin has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma, with IC50 values in the low micromolar range (0.6-1.6 μM).[3][6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of Enzastaurin's IC50 values against PKC isoforms is typically performed using a radiometric protein kinase assay. The following protocol outlines the key steps involved in this methodology.[3]
Objective:
To measure the half-maximal inhibitory concentration (IC50) of Enzastaurin against specific Protein Kinase C (PKC) isoforms.
Materials:
-
Recombinant human PKC isoforms (PKCβII, PKCα, PKCγ, PKCε)
-
Myelin Basic Protein (MBP) substrate
-
[γ-³³P]ATP
-
Assay Buffer (e.g., 90 mM HEPES, pH 7.5, 0.001% Triton X-100, 5 mM MgCl₂, 100 μM CaCl₂)
-
Phosphatidylserine and Diacylglycerol (DAG) for kinase activation
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Enzastaurin (serial dilutions)
-
96-well filter plates (anionic phosphocellulose)
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Quenching solution (e.g., 10% H₃PO₄)
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Wash buffer (e.g., 0.5% H₃PO₄)
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow:
Procedure:
-
Reaction Setup: In a 96-well polystyrene plate, combine the assay buffer, phosphatidylserine, diacylglycerol, myelin basic protein, [γ-³³P]ATP, and serial dilutions of Enzastaurin.
-
Enzyme Addition: Initiate the kinase reaction by adding the respective recombinant human PKC isoform to each well.
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Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for substrate phosphorylation.
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Quenching: Terminate the reaction by adding a quenching solution, such as 10% phosphoric acid.
-
Filtration: Transfer the quenched reaction mixture to a 96-well anionic phosphocellulose filter plate. The phosphorylated MBP substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any remaining unbound [γ-³³P]ATP.
-
Detection: Add a scintillation cocktail to each well of the filter plate.
-
Data Acquisition: Measure the amount of incorporated ³³P in each well using a microplate scintillation counter.
-
Data Analysis: The IC50 values are determined by fitting the dose-response data to a suitable logistical equation using appropriate software.[3]
Signaling Pathways Modulated by Enzastaurin
Enzastaurin exerts its anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation. By selectively inhibiting PKCβ, Enzastaurin disrupts downstream signaling cascades, including the PI3K/AKT pathway.[7][8]
The inhibition of PKCβ by Enzastaurin leads to a downstream suppression of the PI3K/AKT pathway.[9] This, in turn, affects the phosphorylation status of key downstream effectors such as Glycogen Synthase Kinase 3 beta (GSK3β) and the ribosomal protein S6.[3][9] Specifically, Enzastaurin treatment has been shown to suppress the phosphorylation of GSK3β at serine 9 and the ribosomal protein S6 at serines 240/244.[3][9] The modulation of these pathways ultimately contributes to the anti-proliferative and pro-apoptotic effects of Enzastaurin observed in various cancer models.[9][10] Furthermore, the inhibition of PKCβ by Enzastaurin has been demonstrated to decrease VEGF-induced neovascularization, highlighting its anti-angiogenic properties.[11]
References
- 1. agscientific.com [agscientific.com]
- 2. Enzastaurin - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A phase II study of enzastaurin, a protein kinase C beta inhibitor, in patients with relapsed or refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protein kinase Cbeta-selective inhibitor, Enzastaurin (LY317615.HCl), suppresses signaling through the AKT pathway, induces apoptosis, and suppresses growth of human colon cancer and glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
